Lipofermata

Übersicht

Beschreibung

Lipofermata is an inhibitor of fatty acid transport protein 2 (FATP2). It inhibits the uptake of long- and very long-chain fatty acids, but not medium-chain fatty acids in various cells. Lipofermata also inhibits induction of BiP and CHOP, apoptosis, and lipid droplet accumulation, as well as reduces production of reactive oxygen species (ROS) and reverses decreases in glutathione (GSH) levels .

Synthesis Analysis

The synthesis of Lipofermata involves lipid metabolism. FATP2 plays a critical role in the esterification of long-chain fatty acids into triglycerides (TG), acting as both a synthetase and transporter of fatty acids . Inhibiting FATP2 with Lipofermata ablates the uptake of lipids and renders cells sensitive to targeted therapy .Physical And Chemical Properties Analysis

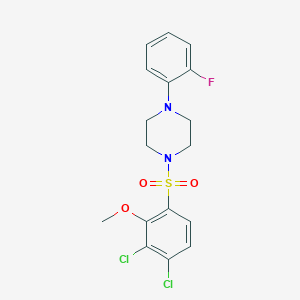

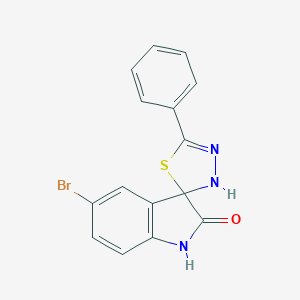

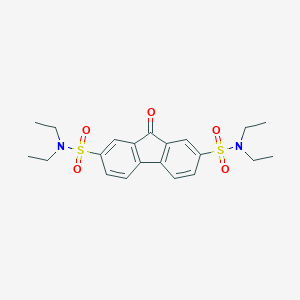

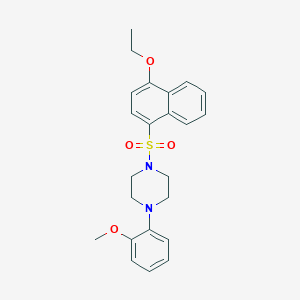

Lipofermata has a molecular formula of C15H10BrN3OS and a molecular weight of 360.23. It is a solid substance and has a solubility of 90 mg/mL in DMSO .Wissenschaftliche Forschungsanwendungen

Cancer Research

Lipofermata has been identified as a potential therapeutic target in cancer research due to its role in inhibiting fatty acid transport. It can affect the lipid metabolism in tumor cells and the tumor microenvironment (TME), offering new avenues for cancer treatment strategies .

Lipid Metabolism Disorders

The compound has been studied for its effects on lipid accumulation and related metabolic disorders. For instance, it has been used to alleviate oxidative stress and inflammation associated with lipid accumulation in cell lines expressing hepatitis B virus X (HBx) .

Fibrosis Treatment

In the context of fibrosis, Lipofermata has been shown to restore fatty acid oxidation activities and alleviate fibrotic responses both in vivo and in vitro, suggesting its potential application in treating fibrotic diseases .

Bone Homeostasis

Research indicates that Lipofermata may regulate osteoclastogenesis by influencing lipid metabolism, which plays a crucial role in maintaining bone homeostasis, particularly in osteoclast formation .

Wirkmechanismus

Target of Action

Lipofermata primarily targets the Fatty Acid Transport Protein 2 (FATP2) . FATP2 is a transporter for long-chain and very-long-chain fatty acids . It plays a crucial role in lipid metabolism, which is essential for maintaining bone homeostasis, particularly in osteoclasts (OCs) formation . FATP2 is also involved in the reprogramming of neutrophils to an immunosuppressive and pro-tumorigenic state .

Mode of Action

Lipofermata acts as an inhibitor of FATP2 . It selectively inhibits the fatty acid transport function of FATP2 without affecting acetyl-CoA synthetase activity . This inhibition results in significant changes in the cells, particularly in the differentiation of OCs .

Biochemical Pathways

The inhibition of FATP2 by Lipofermata affects several biochemical pathways. It reduces fatty acid β-oxidation and inhibits energy metabolism . It also regulates Reactive Oxygen Species (ROS) metabolism to decrease ROS production . These changes in the biochemical pathways ultimately inhibit OC differentiation .

Result of Action

The inhibition of FATP2 by Lipofermata results in significant molecular and cellular effects. It inhibits OC differentiation , reverses the suppressive activity of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) , and reduces tumor growth . In pathological models of bone loss induced by LPS or ovariectomy, in vivo treatment with Lipofermata was able to rescue the loss of bone mass by inhibiting OC differentiation .

Action Environment

Environmental factors such as hypoxia, acidosis, and nutritional alterations can influence the action of Lipofermata . These factors can promote metabolic reprogramming in tumor cells, affecting lipid metabolism and functional phenotypes of cells in the tumor microenvironment . .

Zukünftige Richtungen

Lipofermata has shown potential in overcoming resistance to targeted therapy in aged individuals due to the influences of the aged microenvironment . It has also shown potential in sensitizing breast and ovarian cancers to oncolytic virus therapy via lipid modulation of the tumor microenvironment . Further studies may seek to determine the role of TXNIP and ER stress in lipotoxic TMEs, in the context of OV therapy .

Eigenschaften

IUPAC Name |

5-bromo-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBYYBWDUNSVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lipofermata | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)

![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)

![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)

![1-(2-Fluorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B346604.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346605.png)